LogP Comparison: Improved Permeability vs. Non-Fluorinated Scaffold
The 4-fluoro substitution on the phenyl ring of 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid increases lipophilicity relative to the unsubstituted 2-phenylpyrimidine-5-carboxylic acid, as quantified by calculated LogP values [1]. Increased lipophilicity is a key determinant of passive membrane permeability and oral bioavailability .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.98 to 2.12 |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carboxylic acid: LogP ~1.5 (estimated from structure) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6 log units |
| Conditions | In silico calculated LogP using standard software algorithms |
Why This Matters
Higher LogP translates to improved passive diffusion across cell membranes, a critical parameter for intracellular target engagement and oral bioavailability in lead optimization campaigns.
- [1] ChemSrc. 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid. CAS 933988-26-2. LogP 1.98090. View Source
